molecular formula C16H12F2N2S B2458642 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole CAS No. 863001-57-4

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole

Cat. No.: B2458642
CAS No.: 863001-57-4
M. Wt: 302.34
InChI Key: YBSQBOBNTBDEJQ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole is a synthetic chemical hybrid scaffold designed for discovery research in medicinal chemistry and chemical biology. This compound features a benzothiazole core, a privileged structure in drug discovery known to be associated with a wide range of biological activities. The benzothiazole moiety is found in various pharmacologically active molecules and is frequently investigated for its potential in anticancer, antimicrobial, and central nervous system (CNS) agent development . The specific incorporation of difluoro substituents on the benzothiazole ring is a common strategy to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which can profoundly influence its binding affinity to biological targets and overall pharmacokinetic profile. The 3,4-dihydroisoquinoline moiety linked to the thiazole ring is another significant structural feature present in compounds with documented bioactivity. For instance, derivatives of this scaffold have been reported as potent and selective inhibitors of epigenetic targets like protein arginine methyltransferases (PRMT5) for anticancer research , and other structural analogues have been explored for their activity against neurological targets such as the dopamine D1 receptor . The integration of these two pharmaceutically relevant fragments into a single molecule creates a novel chemical entity with high potential for probing novel biological pathways and structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or a tool compound in high-throughput screening campaigns, for the design and synthesis of targeted chemical libraries, or as a precursor for further synthetic elaboration to develop more potent and selective therapeutic candidates. Its primary research value lies in its versatility for exploring new chemical space in the development of enzyme inhibitors, receptor modulators, and other biologically active agents.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSQBOBNTBDEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole typically involves multi-step organic reactionsThe synthesis can be initiated by the Bischler-Napieralski reaction, which cyclizes β-phenylethylamines to form dihydroisoquinolines

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. The use of cerium ammonium nitrate (CAN) as an oxidant in benzylic oxidation of tetrahydroisoquinoline derivatives is one such method .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that compounds related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole exhibit promising antifungal properties. For instance, modifications to the molecular structure have led to enhanced fungicidal activities against resistant strains of gray mold and other fungal pathogens. In one study, a compound derived from this class showed a tenfold increase in antifungal efficacy compared to its predecessors .

Acetylcholinesterase Inhibition

Research indicates that derivatives of benzothiazole coupled with isoquinoline structures can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds with similar frameworks have been shown to possess significant AChE inhibitory activity, suggesting that this compound could be explored further for its potential in treating cognitive disorders .

Antidepressant Properties

A series of synthesized compounds based on the benzothiazole and isoquinoline scaffold have been tested for their effects on monoamine oxidase (MAO) inhibition and cholinesterase activity. Some derivatives exhibited notable antidepressant-like effects in preclinical models, indicating potential therapeutic applications for mood disorders .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include cyclization processes and substitution reactions to introduce the difluoro group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Application Findings
Study AAntifungal ActivityCompound exhibited significant efficacy against gray mold strains resistant to conventional treatments .
Study BNeuroprotectionDemonstrated AChE inhibition with an IC50 value significantly lower than traditional inhibitors .
Study CAntidepressant EffectsCompounds showed reduced immobility time in forced swim tests, indicating potential antidepressant activity .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell death in pathogenic organisms . Additionally, it may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole is unique due to the presence of the difluorobenzo[d]thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dihydroisoquinoline derivatives and contributes to its potential as a versatile compound in scientific research.

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly in relation to neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C17H18F2N2
  • Molar Mass : 288.335 g/mol
  • CAS Number : 1009344-33-5

The structure features a difluorobenzo[d]thiazole moiety linked to a dihydroisoquinoline, which is known for contributing to various pharmacological properties.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer’s disease.

  • Inhibition Mechanism : The compound is believed to interact with the active site of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive function.
  • IC50 Values : A related compound demonstrated an IC50 value of 2.7 µM against AChE, suggesting that derivatives of this structure may possess similar or enhanced activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies involving various assays have shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of compounds based on the benzo[d]thiazole framework and evaluated their biological activities. The results indicated that modifications to the structure significantly influenced their potency as AChE inhibitors .

Study 2: Molecular Docking Studies

Molecular docking simulations were performed to understand the binding interactions between the compound and AChE. The results indicated favorable binding affinities and provided insights into the structural requirements for enhanced inhibitory activity .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibition2.7
Compound BAntioxidant ActivityN/A
Compound CRadical ScavengingN/A

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